molecular formula C10H4Cl5NO B1210405 Neopyrrolomycin CAS No. 131956-34-8

Neopyrrolomycin

Cat. No. B1210405
M. Wt: 331.4 g/mol
InChI Key: VQUHAXJBUPCVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neopyrrolomycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibacterial Activity

Neopyrrolomycins B, C, and D, discovered as new antibiotics, demonstrate potent activity against Gram-positive pathogens, including resistant strains. These compounds, derived from Streptomyces sp., show particular effectiveness with MIC values below 1 microg/mL against various resistant bacteria, as confirmed through purification and structural elucidation processes (Hopp et al., 2009).

Anti-MRSA Properties

Research has highlighted neopyrrolomycin's significance in combating methicillin-resistant Staphylococcus aureus (MRSA). This involves the study of less chlorinated analogs of neopyrrolomycin and their impact on MRSA, underlining the importance of specific chemical groups for its biological activity (Miura, Iwasaki, & Tatsuta, 1994).

Synthesis and Structure-Activity Relationship

Further research delves into the synthesis of less chlorinated neopyrrolomycin analogs, exploring their structure-activity relationship. This work provides insights into the molecular basis of neopyrrolomycin’s antibacterial properties and aids in understanding how structural variations influence its effectiveness (Tatsuta & Itoh, 1994).

properties

CAS RN

131956-34-8

Product Name

Neopyrrolomycin

Molecular Formula

C10H4Cl5NO

Molecular Weight

331.4 g/mol

IUPAC Name

3,4,5-trichloro-2-(2,3-dichloropyrrol-1-yl)phenol

InChI

InChI=1S/C10H4Cl5NO/c11-4-1-2-16(10(4)15)9-6(17)3-5(12)7(13)8(9)14/h1-3,17H

InChI Key

VQUHAXJBUPCVDX-UHFFFAOYSA-N

SMILES

C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl

Canonical SMILES

C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl

Other CAS RN

131956-34-8

synonyms

neopyrrolomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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